4-Bromo-2-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a brominated phenyl group, a chlorinated benzoate ester, and an imino linkage, making it a subject of interest for researchers exploring novel chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate typically involves multi-step organic reactions. One common route includes:
Formation of the Imino Intermediate: The reaction begins with the condensation of 4-bromo-2-formylphenyl 2-chlorobenzoate with 2-[(3-methylphenyl)amino]acetamide under acidic conditions to form the imino intermediate.
Esterification: The intermediate is then esterified with 2-chlorobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The imino group can be reduced to an amine or oxidized to a nitro group.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Products with different substituents replacing bromine or chlorine.
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Hydrolysis: Corresponding carboxylic acids and alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers study these derivatives to understand their interactions with biological targets.
Medicine
Potential medicinal applications include the development of new drugs. The compound’s structure can be modified to enhance its pharmacological properties, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-[(E)-({2-[(cyclohexylamino)carbonyl]anilino}(oxo)acetyl}hydrazono)methyl]phenyl 4-chlorobenzoate
- 4-Bromo-2-(E)-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)aminoacetyl}hydrazono)methyl]phenyl 2-chlorobenzoate
Uniqueness
Compared to similar compounds, 4-Bromo-2-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H19BrClN3O3 |
---|---|
Molecular Weight |
500.8 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(3-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C23H19BrClN3O3/c1-15-5-4-6-18(11-15)26-14-22(29)28-27-13-16-12-17(24)9-10-21(16)31-23(30)19-7-2-3-8-20(19)25/h2-13,26H,14H2,1H3,(H,28,29)/b27-13+ |
InChI Key |
SSWQEPSISYRHIF-UVHMKAGCSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.